molecular formula C8H9FN2O2 B11907451 3-Fluoro-N-methoxy-N-methylisonicotinamide

3-Fluoro-N-methoxy-N-methylisonicotinamide

Cat. No.: B11907451
M. Wt: 184.17 g/mol
InChI Key: FKTACUQKSJOXTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methoxy-N-methylisonicotinamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like (NaN3) in dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-N-methoxy-N-methylisonicotinamide is unique due to the presence of both the fluorine atom and the methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity, stability, and potential therapeutic applications .

Biological Activity

3-Fluoro-N-methoxy-N-methylisonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is part of the nicotinamide derivative family. Its structural features include:

  • Fluorine atom at the 3-position, which may influence its interaction with biological targets.
  • Methoxy and N-methyl groups , which are significant for its pharmacological properties.

Enzyme Interaction

Research indicates that compounds similar to this compound can modulate various enzymatic pathways. The interaction with enzymes involved in metabolic processes is crucial for understanding its pharmacological profile. Preliminary studies suggest potential anti-inflammatory and neuroprotective effects, although further investigation is required to elucidate these effects fully.

The mechanism of action for this compound may involve:

  • Inhibition of Nicotinamide N-Methyltransferase (NNMT) : This enzyme plays a role in nicotinamide metabolism, and its inhibition could lead to enhanced metabolic profiles in various conditions, including obesity and diabetes .
  • Anti-inflammatory pathways : Similar compounds have shown the ability to reduce inflammation markers, suggesting that this compound may exert similar effects.

Case Studies

  • Neuroprotective Effects : In a study investigating neuroprotective agents, derivatives of nicotinamide were shown to reduce neuronal death in models of neurodegeneration. The specific role of this compound in these pathways remains to be fully explored but shows promise based on structural similarities.
  • Metabolic Studies : Research on NNMT inhibitors has highlighted compounds that reduce body weight and improve insulin sensitivity in high-fat diet models. The potential application of this compound in similar metabolic contexts warrants further study .

Data Tables

Compound NameActivity TypeIC50 (µM)Reference
This compoundNNMT InhibitionTBD
6-MethoxynicotinamideWeight Reduction~10
5-Amino-1-methylquinolineInsulin SensitivityTBD

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 3-Fluoro-N-methoxy-N-methylisonicotinamide?

Methodological Answer:
The synthesis typically involves coupling reagents and controlled conditions. For analogs like 2-Fluoro-N-methoxy-N-methylnicotinamide, TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N-ethyl-N,N-diisopropylamine) in dichloromethane (DCM) are used to activate carboxylic acid intermediates. Key parameters include:

  • Temperature: Room temperature (20–25°C) to avoid side reactions.
  • Solvent: DCM for solubility and reagent compatibility.
  • Reagent Ratios: 1:1.2 molar ratio of starting material to TBTU, with excess DIPEA (2.5 equiv) to maintain basicity .
    Note: Monitor reaction progress via TLC (silica gel G 60 F254) and purify via column chromatography to isolate the product.

Q. Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm structure. Key signals include the methoxy group (~3.3–3.5 ppm) and fluorine-coupled aromatic protons .
  • HPLC-UV: Employ a Nucleosil RP-18 column with a phosphate buffer/methanol (6:1) mobile phase (1.2 mL/min flow rate) to verify purity (>98%) at 230 nm .
  • Mass Spectrometry (EI-MS): Look for molecular ion peaks matching the exact mass (e.g., m/z 198.07 for C9_9H10_{10}FNO2_2) .

Table 1: Key Analytical Parameters

TechniqueConditions/ParametersKey Observations
1H^1H NMR300 MHz, DMSO-d6Methoxy protons at 3.4 ppm
HPLC-UVPhosphate buffer:MeOH (6:1), 230 nmRetention time ~8.2 min
EI-MSVG AutoSpec, 70 eV[M+H]+ at m/z 198.07

Q. Advanced: How can contradictions in spectral data during characterization be resolved?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or HPLC retention shifts) require systematic validation:

Cross-Validation: Compare data with structurally similar compounds (e.g., 3-Methoxyisonicotinaldehyde analogs) to identify substituent effects .

Repeat Analysis: Ensure consistent sample preparation (e.g., drying, solvent purity) to exclude artifacts .

Alternative Techniques: Use 19F^{19}F-NMR to probe fluorine environments or X-ray crystallography for absolute configuration .

Computational Validation: Simulate NMR chemical shifts via DFT (Density Functional Theory) to match experimental data .

Q. Advanced: What reaction mechanisms govern the stability of this compound under varying pH conditions?

Methodological Answer:
The compound’s stability is influenced by:

  • Hydrolysis Sensitivity: The amide bond may hydrolyze under acidic/basic conditions. Test stability by incubating in buffers (pH 1–13) and monitoring degradation via HPLC .
  • Fluorine Effects: The electron-withdrawing fluorine atom stabilizes the aromatic ring but may increase susceptibility to nucleophilic attack at the carbonyl group.
  • Methoxy Group: The methoxy group’s electron-donating nature could counteract hydrolysis; compare with non-methoxy analogs (e.g., 5-Fluoro-2-methoxyisonicotinaldehyde) .

Q. Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes with pyridine-binding pockets). Focus on interactions between the fluorine atom and hydrophobic residues .

QSAR (Quantitative Structure-Activity Relationship): Compare with structurally related compounds (e.g., N-(3-chlorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide) to identify activity trends .

ADMET Prediction: Tools like SwissADME can estimate solubility, metabolic stability, and toxicity based on the compound’s logP and topological polar surface area .

Q. Basic: What synthetic intermediates are critical for optimizing the yield of this compound?

Methodological Answer:
Key intermediates include:

  • Fluorinated Pyridine Carboxylic Acid: Synthesized via halogen-exchange reactions or directed ortho-metalation.
  • N-Methoxy-N-methylamine: Ensure high purity to avoid side products like N-methylated impurities.
    Optimization Strategy:
  • Intermediate Monitoring: Use TLC or LC-MS to track intermediate formation.
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove unreacted starting materials .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3

InChI Key

FKTACUQKSJOXTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=NC=C1)F)OC

Origin of Product

United States

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